molecular formula C24H31N3O2 B14320356 N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine CAS No. 111981-70-5

N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine

Cat. No.: B14320356
CAS No.: 111981-70-5
M. Wt: 393.5 g/mol
InChI Key: XXBIZFVQPFACAB-UHFFFAOYSA-N
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Description

“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and phenol derivatives. The synthesis could involve:

    Nucleophilic substitution: to introduce the phenoxy group.

    Alkylation: to attach the propylpentane chain.

    Amidation: or to form the final diamine structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenoxy groups.

    Reduction: Reduction reactions could occur at the quinoline ring or the amine groups.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

The compound might be investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, dyes, or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptors, or intercalate into DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups, which might confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

CAS No.

111981-70-5

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N'-(6-methoxy-5-phenoxyquinolin-8-yl)-N-propylpentane-1,5-diamine

InChI

InChI=1S/C24H31N3O2/c1-3-14-25-15-8-5-9-16-26-21-18-22(28-2)24(20-13-10-17-27-23(20)21)29-19-11-6-4-7-12-19/h4,6-7,10-13,17-18,25-26H,3,5,8-9,14-16H2,1-2H3

InChI Key

XXBIZFVQPFACAB-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=CC=C3)OC

Origin of Product

United States

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